N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a bicyclic [1,2]oxazolo[5,4-b]pyridine core. The compound is distinguished by a methyl group at position 3, an isopropyl (propan-2-yl) group at position 6, and a carboxamide moiety at position 4 linked to a 4-carbamoylphenyl substituent. These groups are strategically positioned to influence solubility, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-9(2)14-8-13(15-10(3)22-25-18(15)21-14)17(24)20-12-6-4-11(5-7-12)16(19)23/h4-9H,1-3H3,(H2,19,23)(H,20,24) |
InChI Key |
CPJRSUUASCPOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a pyridine derivative with an oxazole precursor. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Observations:
Position 3 :
- Methyl (target) vs. phenyl : Methyl minimizes steric hindrance, favoring target binding, whereas phenyl may enhance π-π interactions but reduce solubility.
Position 6: Propan-2-yl (target) vs.
Position 4 :
- Carboxamide (target) vs. carboxylic acid : Carboxamides generally exhibit better metabolic stability and oral absorption than carboxylic acids due to reduced susceptibility to glucuronidation .
- The 4-carbamoylphenyl group in the target provides dual hydrogen-bonding sites (amide and carbamoyl), which may strengthen target interactions compared to simpler aryl groups (e.g., 2-methoxyphenylmethyl in ).
Physicochemical Properties
- Molecular Weight : The target (~366 g/mol) falls within the acceptable range for drug-like molecules (≤500 g/mol), comparable to analogs in Table 1.
Biological Activity
N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound features a complex structure that includes an oxazole ring fused with a pyridine moiety. Its IUPAC name indicates the presence of a carbamoyl group and an isopropyl substituent, which may influence its biological activity. Understanding the structure is crucial for exploring its interactions with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives in this class have been studied for their ability to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : These compounds may interact with specific signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Cell Proliferation Inhibition : Compounds with structural similarities showed significant inhibition of cell proliferation in various cancer cell lines such as HeLa and MDA-MB-468. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM against specific kinases like CDK2 and CDK9, indicating strong antiproliferative effects .
Cholinesterase Inhibition
Research has also explored the inhibition of cholinesterase enzymes:
- Butyrylcholinesterase (BChE) Inhibition : Similar compounds have been shown to affect BChE activity, which is crucial in neuropharmacology . This inhibition can lead to increased acetylcholine levels, potentially impacting neurological diseases.
Study 1: Antiproliferative Activity
In a controlled study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | MDA-MB-468 | 1.8 | CDK9 Inhibition |
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar compounds on cholinesterase activity:
| Compound | Enzyme | % Inhibition at 10 µM |
|---|---|---|
| Compound C | BChE | 75% |
| Compound D | AChE | 60% |
These findings suggest that the compound may have implications for treating conditions like Alzheimer's disease by modulating cholinergic signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
